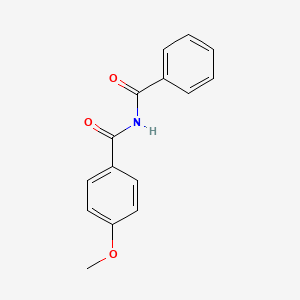

N-Benzoyl-4-methoxybenzamide

Description

Contextual Significance of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide and its derivatives are a class of organic compounds that have become indispensable in various scientific domains. Their versatile structure, characterized by a benzene (B151609) ring attached to an amide functional group, allows for a wide range of modifications, leading to compounds with diverse chemical and biological properties. mdpi.comresearchgate.net These derivatives are recognized as crucial building blocks in organic synthesis, enabling the creation of more complex molecules. mdpi.com

In medicinal chemistry, benzamide derivatives are foundational pharmacophores, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, analgesic, and anti-inflammatory properties. mdpi.comresearchgate.netnih.gov Their ability to interact with various biological targets, such as enzymes and receptors, has made them a focal point in drug discovery and development. nih.govevitachem.com For instance, certain benzamide derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase, which are implicated in diseases such as Alzheimer's and glaucoma, respectively. mdpi.comnih.gov

Beyond pharmaceuticals, benzamide derivatives have found applications in agrochemicals as fungicides and insecticides. researchgate.netsmolecule.com The stability and synthetic accessibility of these compounds further enhance their appeal in industrial applications and materials science. mdpi.comsmolecule.com

Positioning of N-Benzoyl-4-methoxybenzamide within Advanced Organic Chemistry and Materials Science

This compound, a specific derivative within this large family, holds a noteworthy position in advanced organic chemistry and materials science. Its molecular structure, featuring a benzoyl group attached to a 4-methoxybenzamide (B147235) core, provides a unique platform for studying fundamental chemical principles and for developing novel materials.

In the realm of advanced organic chemistry, the synthesis of this compound and its analogues serves as a practical example of amide bond formation, a critical transformation in synthetic chemistry. mdpi.com The study of its chemical reactions, such as oxidation, reduction, and substitution, provides valuable insights into the reactivity of such molecules. evitachem.com Furthermore, its well-defined geometry makes it a subject of interest in stereochemical studies. researchgate.net

Scope and Academic Relevance of the Research Outline

The academic relevance of studying this compound lies in its capacity to bridge fundamental chemical concepts with practical applications. Research into this compound contributes to a deeper understanding of structure-property relationships in organic molecules. By systematically investigating its synthesis, characterization, and properties, chemists can gain insights that are applicable to a broader range of benzamide derivatives and other organic compounds.

This focused examination allows for the exploration of key scientific principles, including:

Molecular Synthesis and Characterization: Developing and refining synthetic routes and employing various analytical techniques to confirm the structure and purity of the compound. beilstein-journals.orguobaghdad.edu.iqtjnpr.orgdergipark.org.tr

Solid-State Chemistry and Crystal Engineering: Analyzing the crystal packing and intermolecular forces to understand how molecular structure dictates macroscopic properties. nih.govresearchgate.netrsc.org

Materials Science: Investigating the potential of this compound as a building block for novel materials with tailored functionalities. evitachem.comsmolecule.comsmolecule.com

The study of this compound, therefore, serves as a model system for educating and training researchers in the principles of organic chemistry and materials science, while also contributing valuable knowledge to the scientific community.

Physicochemical Properties and Structural Data of this compound

The following table summarizes key physicochemical properties and structural data for this compound and related compounds, compiled from various research sources.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃NO₃ | lookchem.com |

| Molecular Weight | 255.27 g/mol | lookchem.com |

| Appearance | White crystalline powder | chemicalbook.com |

| Boiling Point | 441.2°C at 760 mmHg | lookchem.com |

| Flash Point | 220.6°C | lookchem.com |

| Density | 1.124 g/cm³ | lookchem.com |

| Refractive Index | 1.576 | lookchem.com |

This table presents data for this compound and structurally similar compounds. The exact values may vary depending on the specific derivative and experimental conditions.

Structure

3D Structure

Properties

CAS No. |

77290-63-2 |

|---|---|

Molecular Formula |

C15H13NO3 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

N-benzoyl-4-methoxybenzamide |

InChI |

InChI=1S/C15H13NO3/c1-19-13-9-7-12(8-10-13)15(18)16-14(17)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,17,18) |

InChI Key |

BDBYNVQDGQEMJZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Pathways

Established Synthetic Routes for N-Benzoyl-4-methoxybenzamide

Traditional methods for the synthesis of N-aroylamides like this compound primarily rely on the coupling of a carboxylic acid derivative with an amine or amide. Among these, the reaction involving acyl chlorides is one of the most fundamental and widely used.

Acyl Chloride-Amine Coupling Reactions

The most direct and established method for synthesizing this compound is through the nucleophilic acyl substitution reaction between an acyl chloride and an amide. This can be achieved via two primary pathways:

Reaction of benzoyl chloride with 4-methoxybenzamide (B147235).

Reaction of 4-methoxybenzoyl chloride with benzamide (B126).

The mechanism for this reaction is a two-step process: nucleophilic addition followed by elimination. chemguide.co.uk The nitrogen atom of the amide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. commonorganicchemistry.comhud.ac.uk

Reaction Pathway 1: Benzoyl chloride and 4-methoxybenzamide

C₆H₅COCl + H₂NC(O)C₆H₄OCH₃ → C₆H₅C(O)NHC(O)C₆H₄OCH₃ + HCl

Reaction Pathway 2: 4-Methoxybenzoyl chloride and Benzamide

CH₃OC₆H₄COCl + H₂NC(O)C₆H₅ → C₆H₅C(O)NHC(O)C₆H₄OCH₃ + HCl

This method is highly effective due to the high reactivity of acyl chlorides. commonorganicchemistry.com

Optimization Strategies for Amide Bond Formation

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing waste. Key parameters that can be adjusted include the choice of solvent, base, temperature, and coupling agents.

Solvent Selection: The choice of solvent can significantly impact reaction rate and yield. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are commonly used. commonorganicchemistry.com Recent research has focused on greener, bio-based solvents like Cyrene™ as alternatives to traditional dipolar aprotic solvents, demonstrating high yields and simplified aqueous work-up procedures. hud.ac.uk

Base and Coupling Agents: The base is critical for scavenging the HCl produced. While tertiary amines like triethylamine are standard, other bases can be employed. commonorganicchemistry.comhud.ac.uk For less reactive starting materials (e.g., coupling carboxylic acids directly), a wide array of coupling reagents has been developed to activate the carboxylic acid. However, for the highly reactive acyl chloride route, a simple base is usually sufficient. Solvent-free procedures using agents like tetramethoxysilane have also been developed, offering good to excellent yields without the need for air or moisture exclusion. rsc.org

Data on Solvent and Base Optimization for Amide Synthesis:

| Solvent | Base | Typical Yield | Key Advantages |

|---|---|---|---|

| Dichloromethane (DCM) | Triethylamine | Good to Excellent | Standard, well-understood conditions. commonorganicchemistry.com |

| Tetrahydrofuran (THF) | Pyridine | Good to Excellent | Common aprotic solvent. commonorganicchemistry.com |

| Cyrene™ | Triethylamine | Good to Excellent | Bio-based, sustainable, simple aqueous work-up. hud.ac.uk |

| Solvent-free | - (Methoxysilane coupling agent) | Good to Excellent | Reduced waste, no organic solvent. rsc.org |

Advanced Catalytic Approaches in this compound Synthesis

To overcome the limitations of traditional methods, such as the use of stoichiometric activating agents and the generation of waste, advanced catalytic approaches have been developed. These methods offer higher efficiency, atom economy, and milder reaction conditions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful alternatives for amide bond formation. N-Heterocyclic Carbenes (NHCs) have emerged as highly versatile ligands for various transition metals, significantly enhancing their catalytic performance in reactions like cross-coupling. researchgate.net

Palladium-Catalyzed Carbonylative Coupling: This approach can form benzamides by coupling aryl halides with amines and carbon monoxide, with a palladium complex acting as the catalyst. acs.org This method constructs the amide bond by introducing a carbonyl group, offering an alternative to using pre-functionalized acyl chlorides.

Gold-Catalyzed Reactions: Gold(I) complexes have been used to catalyze reactions involving amides, such as the cyclization of N-propargyl benzamides. nih.gov While not a direct synthesis of the target molecule, this demonstrates the utility of gold catalysts in activating amide-containing substrates.

Nickel-Catalyzed Reactions: Nickel catalysts, often paired with NHC ligands, can facilitate the formation of amides from esters, proceeding through the cleavage of the C(acyl)-O bond. rsc.org

C-H Activation and Functionalization Strategies

Direct C-H activation is a cutting-edge strategy that allows for the formation of C-N bonds by functionalizing otherwise inert C-H bonds, thus providing a more atom-economical route.

One relevant approach involves the directed ortho-lithiation of tertiary benzamides, promoted by a base like lithium diisopropylamide (LDA), followed by reaction with an electrophile. nih.gov While this specific example leads to alkylation, the principle of activating a C-H bond on the aromatic ring of a benzamide derivative could be conceptually extended to form the N-Benzoyl linkage. This would represent a highly efficient synthetic route, avoiding the need for pre-halogenated or otherwise activated starting materials.

Metal-Free Catalysis in Benzamide Formation

Growing environmental concerns have spurred the development of metal-free catalytic systems for amide synthesis. These methods avoid the cost, toxicity, and potential for product contamination associated with metal catalysts.

Dual Visible-Light and NHC Catalysis: A redox-neutral, 100% atom-economical synthesis of amides from aldehydes and imines has been developed. acs.orgresearchgate.net This process is enabled by a dual catalytic system involving visible light and an N-heterocyclic carbene (NHC). The reaction proceeds through the generation and subsequent coupling of N-centered and C-centered radicals. acs.org

Potassium Complex Catalysis: An abnormal N-heterocyclic carbene (aNHC) based potassium complex has been shown to effectively catalyze the reduction of primary amides to amines under ambient conditions. rsc.org While a reduction reaction, it highlights the potential of alkali metal complexes in metal-free transformations of amides.

Water as a Green Solvent/Promoter: A sustainable method for the direct amidation of esters uses only water as a green solvent, without any additional catalyst or base. rsc.org This eco-friendly approach relies on the C(acyl)-O bond cleavage of the ester to form the amide.

Photocatalytic S-N Coupling: A transition-metal-free photocatalytic method has been developed for the synthesis of acylsulfonamides from hydroxamic acids and sodium organosulfinates. nih.gov This reaction, which utilizes an organic photocatalyst, proceeds via the generation of singlet oxygen and demonstrates the potential of photochemistry in forming bonds adjacent to a carbonyl group under mild, metal-free conditions.

Comparison of Advanced Catalytic Approaches

| Approach | Catalyst/System | Key Features |

|---|---|---|

| Transition Metal Catalysis | Palladium, Gold, Nickel complexes acs.orgnih.gov | High efficiency, versatile for cross-coupling. researchgate.net |

| C-H Activation | Organolithium bases (e.g., LDA) nih.gov | High atom economy, avoids pre-functionalization. |

| Metal-Free Catalysis (Photoredox) | Visible Light + NHC acs.orgresearchgate.net | Redox-neutral, 100% atom economy, mild conditions. |

| Metal-Free Catalysis (Solvent-promoted) | Water rsc.org | Sustainable, no additives, eco-friendly. |

Derivatization and Scaffold Functionalization Strategies

Selective Modification of the Benzoyl Moiety

The benzoyl group of this compound presents a reactive site for various chemical transformations. The aromatic ring of this moiety can undergo electrophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The specific position of substitution (ortho, meta, or para) is influenced by the directing effects of the carbonyl group and any existing substituents on the ring.

Common modifications to the benzoyl moiety include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration introduces a nitro group, which can subsequently be reduced to an amino group, providing a handle for further functionalization. Halogenation, typically with bromine or chlorine, can also provide a reactive site for cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds.

| Reaction | Reagents and Conditions | Product |

| Nitration | HNO₃, H₂SO₄ | N-(nitrobenzoyl)-4-methoxybenzamide |

| Halogenation | Br₂, FeBr₃ | N-(bromobenzoyl)-4-methoxybenzamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-(acylbenzoyl)-4-methoxybenzamide |

Furthermore, the carbonyl group itself can be a target for modification, although this is less common due to the stability of the amide bond. Under forcing conditions, reduction of the carbonyl group can be achieved.

Directed Functionalization of the Methoxy-Substituted Phenyl Ring

The methoxy-substituted phenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. Given that the para position is occupied by the amide linkage, substitution occurs predominantly at the ortho positions.

Typical functionalization reactions for this ring include halogenation, nitration, and sulfonation. These reactions introduce functional groups that can significantly alter the electronic properties and steric profile of the molecule. For example, the introduction of a halogen can provide a site for subsequent cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the attachment of various organic fragments.

| Reaction | Reagents and Conditions | Major Product(s) |

| Bromination | Br₂, Acetic Acid | N-Benzoyl-3-bromo-4-methoxybenzamide |

| Nitration | HNO₃, Acetic Anhydride | N-Benzoyl-3-nitro-4-methoxybenzamide |

| Sulfonation | H₂SO₄ | N-Benzoyl-4-methoxy-3-sulfobenzamide |

The methoxy group itself can also be a point of modification. Demethylation to the corresponding phenol opens up possibilities for introducing a variety of substituents through O-alkylation or O-acylation, further expanding the chemical diversity of the derivatives.

Chemical Transformations at the Amide Nitrogen

The amide nitrogen in this compound is generally considered to be less reactive due to the delocalization of its lone pair of electrons into the adjacent carbonyl groups, a phenomenon known as amide resonance. However, under specific conditions, transformations at this position are possible. The presence of two electronegative substituents on the amide nitrogen can lead to a pyramidal geometry, which can affect its reactivity.

One common transformation is N-alkylation, which can be achieved using a suitable base and an alkyl halide. This reaction introduces an alkyl group onto the amide nitrogen, breaking the N-H bond and altering the steric and electronic environment around the amide linkage. Another possibility is N-acylation to form an imide, although this generally requires harsh reaction conditions.

Recent developments have shown that N-H/N-H oxidative cross-couplings can be a viable strategy for forming N-N bonds. acs.org For instance, the cross-dehydrogenative N-N bond coupling between N-methoxyamides and benzotriazoles has been reported, suggesting that similar transformations could be possible for this compound with appropriate N-substituted derivatives. acs.org

| Reaction | Reagents and Conditions | Product |

| N-Alkylation | NaH, R-X in DMF | N-alkyl-N-Benzoyl-4-methoxybenzamide |

| N-Arylation | CuI, L-proline, K₂CO₃, Ar-I in DMSO | N-aryl-N-Benzoyl-4-methoxybenzamide |

| N-Chlorination | t-BuOCl | N-chloro-N-Benzoyl-4-methoxybenzamide |

It is important to note that the reactivity of the amide nitrogen is highly dependent on the specific reagents and conditions employed, and careful optimization is often required to achieve the desired transformation selectively.

Reaction Mechanisms and Mechanistic Investigations

Exploration of Reaction Pathways in N-Benzoyl-4-methoxybenzamide Synthesis

The formation of this compound typically involves the creation of an amide bond between a benzoyl moiety and 4-methoxybenzamide (B147235). Several synthetic pathways can be envisaged, each with distinct mechanisms.

A primary and classical route is the N-acylation of 4-methoxybenzamide with benzoyl chloride . This reaction is an example of the Schotten-Baumann reaction, which is conducted in the presence of a base. wikipedia.orgbyjus.com The base, often an aqueous solution of sodium hydroxide (B78521) or an organic base like pyridine, serves to neutralize the hydrochloric acid byproduct, driving the reaction toward the product. byjus.compw.live The use of a two-phase system, with the reactants in an organic solvent and the base in an aqueous phase, is a common condition for this type of transformation. wikipedia.org

Alternative pathways include:

Coupling Agent-Mediated Amidation : This involves the reaction of benzoic acid and 4-methoxybenzamide using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). reading.ac.uk This method avoids the generation of harsh acidic byproducts.

Catalytic Amidation : Heterogeneous catalysts like niobium pentoxide (Nb₂O₅) have been shown to be effective for the direct synthesis of diamides from dicarboxylic acids and amines. nih.govacs.org This suggests a potential pathway for synthesizing N-aroylamides under milder, more sustainable conditions. The catalytic activity of Nb₂O₅ is attributed to its water- and base-tolerant Lewis acid sites. nih.govacs.org

Transition-Metal-Catalyzed Cross-Coupling : Modern synthetic methods offer pathways via transition-metal catalysis. For instance, palladium-catalyzed N-C acyl bond activation in amides allows for Suzuki-Miyaura cross-coupling, representing a powerful method for forming new bonds at the acyl carbon. nih.gov While typically used to form ketones, variations could potentially be adapted for N-acylation. Similarly, iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides in water presents another potential, albeit indirect, route. rsc.org

Characterization of Key Intermediates and Transition States

The mechanism of each synthetic pathway is defined by its unique intermediates and transition states.

In the Schotten-Baumann reaction , the mechanism proceeds through a nucleophilic acyl substitution.

Nucleophilic Attack : The nitrogen atom of 4-methoxybenzamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.

Tetrahedral Intermediate : This attack forms a transient, high-energy tetrahedral intermediate.

Collapse of the Intermediate : The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. byjus.com

Deprotonation : The base removes the proton from the newly formed N-acylated amide, yielding the final product and neutralizing the generated acid. byjus.com

For transition-metal-catalyzed reactions , particularly those involving rhodium or palladium, the intermediates are organometallic species. For instance, Rh(III)-catalyzed C-H activation reactions involving benzamides are proposed to proceed via a five-membered rhodacycle intermediate, formed by N-H metalation followed by ortho C-H activation. nih.gov Subsequent steps like alkyne or olefin insertion into the Rh-C bond lead to the final product. nih.govacs.org Kinetic studies on such systems often suggest that the C-H activation step is turnover-limiting. nih.gov

Mechanistic Studies of Substituent Effects on Reactivity

The reactivity in the synthesis of this compound is profoundly influenced by substituents on both the benzoyl and the 4-methoxybenzamide moieties. These effects alter the electronic properties of the reacting centers.

Effect on Benzoyl Chloride (Electrophile) : The electrophilicity of the carbonyl carbon on the benzoyl chloride is critical. Electron-withdrawing groups (EWGs) like -NO₂ or halides increase the positive character of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) like -OCH₃ or -CH₃ decrease electrophilicity and slow the reaction. mdpi.comnih.gov Studies on the solvolysis of substituted benzoyl chlorides show that EWGs favor an associative mechanism, while EDGs favor a dissociative one. nih.govacs.org

The interplay of these effects can be summarized as follows:

| Reactant Moiety | Substituent Type | Effect on Reactivity | Mechanistic Rationale |

|---|---|---|---|

| Benzoyl Group | Electron-Withdrawing (e.g., -NO₂, -Cl) | Increases Rate | Enhances electrophilicity of carbonyl carbon. nih.gov |

| Benzoyl Group | Electron-Donating (e.g., -CH₃, -OCH₃) | Decreases Rate | Reduces electrophilicity of carbonyl carbon. mdpi.com |

| 4-Methoxybenzamide Group | Electron-Donating (e.g., -OCH₃) | Increases Rate | Enhances nucleophilicity of amide nitrogen. libretexts.org |

| 4-Methoxybenzamide Group | Electron-Withdrawing (e.g., -NO₂) | Decreases Rate | Reduces nucleophilicity of amide nitrogen. researchgate.net |

Analysis of Regioselectivity and Stereoselectivity in Derivatization Reactions

Once formed, this compound can undergo further reactions, where selectivity becomes a key consideration.

Regioselectivity : This is primarily relevant in electrophilic aromatic substitution (EAS) or metal-catalyzed C-H functionalization reactions on one of the two aromatic rings.

Electrophilic Aromatic Substitution : The 4-methoxybenzoyl ring is strongly activated by the para-methoxy group, which is a powerful ortho-, para-director. The N-benzoyl group, attached via the imide nitrogen, is deactivating. Therefore, EAS reactions are expected to occur with high regioselectivity on the 4-methoxybenzoyl ring, at the positions ortho to the methoxy (B1213986) group (C2' and C6'). masterorganicchemistry.comlibretexts.org

Metal-Catalyzed C-H Functionalization : Directing-group-assisted C-H activation can provide alternative regioselectivities. nih.gov The amide carbonyl oxygen can act as a directing group, guiding a metal catalyst (e.g., Pd, Rh) to functionalize the ortho C-H bonds of the N-benzoyl ring. nih.govoup.com In cases with meta-substituents, functionalization often occurs at the less sterically hindered ortho position. nih.gov The choice of metal and reaction conditions can thus be used to selectively derivatize either the N-benzoyl or the C-benzoyl ring system. For example, palladium-catalyzed cross-couplings on tribrominated benzamides have shown high regioselectivity for the least sterically hindered para-position. nih.gov

Stereoselectivity : This becomes important when derivatization creates a new chiral center. While the parent molecule is achiral, atropisomerism can arise in highly substituted benzamides where rotation around the C-N bond is hindered. nih.gov Asymmetric transformations, using chiral catalysts or auxiliaries, can introduce stereocenters with high enantiomeric or diastereomeric excess. For instance, peptide-catalyzed bromination has been used to generate stable, axially chiral benzamides. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the complex mechanisms associated with this compound. researchgate.net These methods allow for the detailed characterization of species that are difficult or impossible to observe experimentally. tandfonline.com

Key applications of computational studies include:

Mapping Reaction Energy Profiles : DFT calculations can map the potential energy surface of a reaction, identifying the structures and relative energies of reactants, intermediates, transition states, and products. whiterose.ac.ukrsc.org This helps to determine the rate-limiting step and validate proposed mechanistic pathways.

Analyzing Transition States : The geometry of transition states can be calculated to understand the key bond-forming and bond-breaking events. This has been used to model acyl transfer reactions and C-H activation steps in metal-catalyzed processes. nih.govwhiterose.ac.uk

Explaining Substituent Effects : Theoretical calculations can quantify the electronic effects of different substituents, correlating them with observed reactivity trends. For example, calculations have confirmed that a p-fluoro substituent destabilizes a benzoyl cation, contrary to simple expectations based on electronegativity. mdpi.com

Predicting Selectivity : Computational models can rationalize the origins of regio- and stereoselectivity by comparing the activation barriers for different possible reaction pathways. tandfonline.com For instance, DFT can help explain why one regioisomer is formed preferentially in a C-H activation reaction or why a particular stereoisomer is favored in an asymmetric synthesis.

| Computational Method | Application in Mechanistic Studies | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Calculating reaction pathways and energetics. rsc.org | Structures of intermediates, transition state energies, rate-determining steps. whiterose.ac.uk |

| Time-Dependent DFT (TD-DFT) | Simulating electronic spectra (UV-Vis). | Confirmation of electronic structure of intermediates. |

| Natural Bond Orbital (NBO) Analysis | Analyzing bonding and charge distribution. rsc.org | Understanding charge transfer, bond strengths, and Lewis acid-base interactions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterizing chemical bonds and interactions. | Details of non-covalent interactions stabilizing transition states. |

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a primary tool for identifying the key functional groups present in N-Benzoyl-4-methoxybenzamide. The spectrum is characterized by several distinct absorption bands that confirm the presence of the imide linkage, the two different aromatic rings, and the methoxy (B1213986) group.

The most diagnostic feature is the pair of carbonyl (C=O) stretching vibrations, characteristic of the imide group (-CO-NH-CO-). These typically appear as two strong bands resulting from asymmetric and symmetric stretching modes. The N-H stretch of the imide is also a prominent feature, appearing as a sharp to moderately broad band in the 3400-3200 cm⁻¹ region.

Furthermore, the spectrum confirms the aromatic nature of the molecule with sharp peaks above 3000 cm⁻¹ corresponding to aromatic C-H stretching and multiple bands in the 1600-1450 cm⁻¹ region due to C=C ring stretching. The presence of the aryl-alkyl ether linkage (-C₆H₄-O-CH₃) is confirmed by a strong C-O stretching band around 1250 cm⁻¹. The substitution patterns on the two benzene (B151609) rings (monosubstituted and 1,4-disubstituted) give rise to characteristic C-H out-of-plane bending bands in the fingerprint region (900-690 cm⁻¹).

Table 1: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment (Functional Group) |

|---|---|---|

| ~3285 | Medium, Sharp | N-H Stretch (Imide) |

| 3065 - 3010 | Weak | Aromatic C-H Stretch |

| 2960 - 2840 | Weak | Aliphatic C-H Stretch (-OCH₃) |

| ~1730 | Strong | Asymmetric C=O Stretch (Imide Carbonyl) |

| ~1685 | Strong | Symmetric C=O Stretch (Imide Carbonyl) |

| ~1600, 1580, 1490 | Medium | Aromatic C=C Ring Stretch |

| ~1255 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~840 | Strong | C-H Out-of-plane Bend (1,4-disubstituted ring) |

| ~715, 695 | Strong | C-H Out-of-plane Bend (Monosubstituted ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the molecular skeleton, offering precise insights into the connectivity and chemical environment of each hydrogen and carbon atom.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, is highly informative. It clearly distinguishes between the protons of the benzoyl group, the 4-methoxybenzoyl group, the methoxy substituent, and the central imide N-H.

The most downfield signal is a singlet corresponding to the acidic imide proton (N-H), which typically appears well above 10 ppm. The aromatic region (7.0-8.2 ppm) contains signals for the nine aromatic protons, which are segregated into two distinct spin systems. The five protons of the monosubstituted benzoyl ring appear as a complex multiplet. In contrast, the four protons of the 1,4-disubstituted 4-methoxybenzoyl ring present a classic AA'BB' pattern: a doublet for the two protons ortho to the carbonyl group and a second doublet for the two protons ortho to the methoxy group. Finally, a sharp singlet integrating to three protons is observed around 3.8 ppm, unequivocally assigned to the methoxy (-OCH₃) group.

Table 2: ¹H NMR Spectral Data for this compound (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton Position) |

|---|---|---|---|

| ~11.50 | s (singlet) | 1H | N-H (Imide) |

| ~8.05 | d (doublet) | 2H | Aromatic H (ortho to C=O, 4-methoxybenzoyl ring) |

| ~7.95 | m (multiplet) | 2H | Aromatic H (ortho to C=O, benzoyl ring) |

| ~7.65 | m (multiplet) | 1H | Aromatic H (para to C=O, benzoyl ring) |

| ~7.55 | m (multiplet) | 2H | Aromatic H (meta to C=O, benzoyl ring) |

| ~7.10 | d (doublet) | 2H | Aromatic H (meta to C=O, 4-methoxybenzoyl ring) |

| ~3.85 | s (singlet) | 3H | -OCH₃ (Methoxy) |

The ¹³C NMR spectrum, often coupled with an Attached Proton Test (APT) or DEPT experiment, confirms the carbon framework of the molecule. The APT experiment is particularly useful as it differentiates between carbon types: CH₃ and CH signals appear as positive peaks, CH₂ signals as negative peaks (none in this molecule), and quaternary carbons (Cq) are absent.

The spectrum of this compound shows two distinct, low-field signals for the two non-equivalent imide carbonyl carbons. The aromatic region contains signals for the ten aromatic carbons. Due to symmetry, the 1,4-disubstituted ring shows four signals (two C-H and two Cq), while the monosubstituted ring also shows four signals (three C-H and one Cq). The carbon atom attached to the methoxy group is significantly deshielded and appears around 163 ppm. Finally, the methoxy carbon (-OCH₃) gives a characteristic signal in the aliphatic region around 56 ppm.

Table 3: ¹³C NMR Spectral Data for this compound (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type (from APT) | Assignment (Carbon Position) |

|---|---|---|

| ~168.1 | Cq (Quaternary) | C=O (Benzoyl) |

| ~166.5 | Cq (Quaternary) | C=O (4-Methoxybenzoyl) |

| ~163.2 | Cq (Quaternary) | Aromatic C (C-OCH₃) |

| ~133.5 | CH | Aromatic CH (para, benzoyl ring) |

| ~132.8 | Cq (Quaternary) | Aromatic C (ipso, benzoyl ring) |

| ~131.2 | CH | Aromatic CH (ortho, 4-methoxybenzoyl ring) |

| ~129.0 | CH | Aromatic CH (meta, benzoyl ring) |

| ~128.4 | CH | Aromatic CH (ortho, benzoyl ring) |

| ~124.7 | Cq (Quaternary) | Aromatic C (ipso, 4-methoxybenzoyl ring) |

| ~114.1 | CH | Aromatic CH (meta, 4-methoxybenzoyl ring) |

| ~55.9 | CH₃ | -OCH₃ (Methoxy) |

To unambiguously assemble the molecular structure, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton spin coupling networks. It would show correlations between the adjacent aromatic protons within the benzoyl ring and, separately, between the ortho and meta protons of the 4-methoxybenzoyl ring. The absence of cross-peaks between these two aromatic systems confirms they are not directly connected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would map every aromatic CH proton signal from the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, and link the methoxy proton singlet to the methoxy carbon signal.

A correlation from the N-H proton (~11.50 ppm) to both carbonyl carbons (~168.1 and ~166.5 ppm), definitively proving the -CO-NH-CO- imide linkage.

Correlations from the methoxy protons (~3.85 ppm) to the aromatic carbon at ~163.2 ppm, confirming the position of the ether linkage.

Correlations from the ortho-protons of each ring to their respective ipso- and carbonyl carbons, confirming the attachment of each ring to its carbonyl group.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which provides further structural evidence. Using a soft ionization technique like Electrospray Ionization (ESI), the analysis of this compound (C₁₅H₁₃NO₃, Exact Mass: 255.0895 g/mol ) yields a prominent protonated molecular ion.

The high-resolution mass spectrum would show a peak for the [M+H]⁺ ion at an m/z of 256.0968, confirming the molecular formula. Under fragmentation conditions (e.g., in MS/MS analysis), the molecule cleaves at the C-N bonds. The most characteristic fragments are the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the 4-methoxybenzoyl cation (CH₃OC₆H₄CO⁺) at m/z 135. The presence of these two fragments is conclusive evidence for the two distinct acyl groups that constitute the molecule.

Table 4: High-Resolution Mass Spectrometry (HRMS-ESI) Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment (Ion / Fragment) |

|---|---|---|

| 256.0968 | 100 | [M+H]⁺ (Protonated Molecular Ion) |

| 278.0787 | ~20 | [M+Na]⁺ (Sodium Adduct) |

| 135.0441 | ~85 | [CH₃OC₆H₄CO]⁺ (4-Methoxybenzoyl cation) |

| 105.0335 | ~70 | [C₆H₅CO]⁺ (Benzoyl cation) |

Electrospray Ionization Mass Spectrometry (ESI-MS / LC/MS-ESI)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing polar and thermally labile molecules like this compound. When coupled with liquid chromatography (LC), it allows for the separation of the analyte from a mixture before its detection by the mass spectrometer.

In ESI-MS analysis, the compound can be ionized in either positive or negative mode. In positive ion mode, this compound (molecular weight: 255.27 g/mol ) is expected to form protonated molecules [M+H]⁺ or adducts with cations present in the solvent, such as sodium [M+Na]⁺. For instance, studies on similar benzoylamide derivatives have successfully identified the corresponding [M+Na]⁺ ions. mdpi.com In negative ion mode, deprotonated molecules [M-H]⁻ are typically observed. The analysis of related N-substituted 4-methoxybenzamide (B147235) derivatives has shown the formation of [M-H]⁻ ions in negative ESI mode. researchgate.net

In-source fragmentation, where molecules break apart in the ion source region, can sometimes occur depending on the instrument settings. usp.org For this compound, potential fragmentation could lead to the loss of the benzoyl group or the 4-methoxybenzoyl group. Tandem mass spectrometry (MS/MS) experiments, which involve selecting a precursor ion and inducing fragmentation in a collision cell, would provide detailed structural information by analyzing the resulting fragment ions. lcms.cz

| Ion Type | Predicted m/z | Mode |

| [M]⁺ | 255.27 | Positive |

| [M+H]⁺ | 256.28 | Positive |

| [M+Na]⁺ | 278.26 | Positive |

| [M-H]⁻ | 254.26 | Negative |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used for volatile and thermally stable compounds. This compound can be analyzed by GC-MS, where it is ionized typically by Electron Impact (EI).

Upon ionization in the mass spectrometer, the molecule undergoes fragmentation, creating a unique pattern that serves as a chemical fingerprint. The molecular ion peak ([M]⁺) for this compound would be observed at an m/z (mass-to-charge ratio) of 255.

The fragmentation pattern is dictated by the compound's structure. For this compound, the most prominent fragmentation pathway involves the cleavage of the amide C-N bond. This cleavage results in the formation of two stable acylium ions. The detection of a fragment ion at m/z 135 is highly characteristic, corresponding to the 4-methoxybenzoyl cation, which is often the most abundant ion (base peak) in the spectra of related compounds. nih.gov Another significant fragment is the benzoyl cation, observed at m/z 105. Further fragmentation of the benzoyl cation can lead to the loss of carbon monoxide (CO), producing the phenyl cation at m/z 77. researchgate.net

Table of Expected GC-MS Fragmentation Data

| Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Relative Abundance |

|---|---|---|---|

| Molecular Ion | [C₁₅H₁₃NO₃]⁺ | 255 | Moderate |

| 4-Methoxybenzoyl cation | [CH₃O-C₆H₄-CO]⁺ | 135 | High (often base peak) |

| Benzoyl cation | [C₆H₅-CO]⁺ | 105 | Moderate to High |

| Phenyl cation | [C₆H₅]⁺ | 77 | Moderate |

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules like this compound, the absorption of UV light is primarily due to electronic transitions within aromatic rings and other conjugated systems (chromophores).

The UV-Vis spectrum of this compound is expected to be a composite of the spectra of its constituent chromophores: the benzoyl group and the 4-methoxybenzoyl group. These groups contain benzene rings and carbonyl (C=O) functions, which lead to characteristic π→π* (pi to pi star) and n→π* (n to pi star) transitions. The π→π* transitions are typically high-intensity absorptions, while the n→π* transitions are of lower intensity.

Studies on structurally similar compounds, such as (E)-N-cinnamoyl-4-methoxybenzamide, have been conducted using UV-Vis spectroscopy to characterize their electronic properties. researchgate.net The spectrum of this compound would likely exhibit strong absorption bands in the UV region. For example, a related compound showed a single absorption band at 296 nm, attributed to π→π* electronic transitions involving C=O and C=C bonds. researchgate.net The presence of the electron-donating methoxy (-OCH₃) group on one of the benzene rings can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzamide (B126).

| Compound | Reported Absorption Maxima (λmax) | Transition Type |

| This compound (Expected) | ~260-300 nm | π→π |

| Related Benzamide Derivative researchgate.net | 296 nm | π→π |

Crystallography and Solid State Structural Analysis

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

Polymorphism and Crystalline Form Identification:Data currently unavailable.

After a thorough and comprehensive search for scientific literature, it has been determined that publically accessible crystallographic and detailed solid-state structural analysis data for the specific compound N-Benzoyl-4-methoxybenzamide is not available. The required experimental data, such as single-crystal X-ray diffraction results, is essential to accurately and informatively address the user's detailed outline regarding its crystallography, supramolecular chemistry, and intermolecular interactions.

The search yielded information on structurally related but distinct compounds, including N-(4-Methoxybenzoyl)benzenesulfonamide, N-(4-methoxyphenyl)benzamide, and other derivatives. However, per the strict instructions to focus solely on this compound and not introduce information from other compounds, it is not possible to generate the requested article. The nuances of crystal packing, hydrogen bonding networks, and other non-covalent interactions are highly specific to the exact molecular structure and cannot be extrapolated from analogs without introducing scientific inaccuracy.

Therefore, the content for the following sections, as requested, cannot be generated:

Supramolecular Chemistry and Intermolecular Interaction Networks

Influence of Dimerization and Crystal Packing on Molecular Geometry

Without the foundational crystallographic data for this compound, a scientifically accurate and authoritative article that adheres to the user's specific outline cannot be produced.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are a cornerstone of modern chemical research. These calculations solve, or approximate solutions to, the Schrödinger equation for a given molecule, yielding a wealth of information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly favored for its balance of accuracy and computational cost. DFT calculations are instrumental in determining the ground state properties of molecules like N-Benzoyl-4-methoxybenzamide.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For this compound, this involves calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached. This process reveals crucial structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

The electronic structure, which describes the distribution and energy of electrons within the molecule, is also determined. DFT calculations provide insights into how the benzoyl and 4-methoxybenzamide (B147235) moieties influence each other electronically, including the degree of conjugation and electron delocalization across the imide bridge. actascientific.com

Illustrative Data: Optimized Geometrical Parameters The following table is a hypothetical representation of the kind of data that would be generated from a DFT geometry optimization. Actual values require specific computation.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C=O (Benzoyl) | 1.22 Å |

| Bond Length | C-N (Imide) | 1.39 Å |

| Bond Length | O-CH₃ (Methoxy) | 1.36 Å |

| Bond Angle | C-N-C (Imide) | 125.0° |

| Dihedral Angle | Benzoyl Ring - Imide Plane | 45.0° |

Once the optimized geometry is obtained, theoretical vibrational frequencies can be calculated. This is achieved by computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions within the this compound molecule.

These calculated spectra can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.net This comparison helps in the precise assignment of spectral bands to specific molecular motions, confirming the calculated structure and providing a detailed understanding of the molecule's vibrational dynamics. For instance, characteristic frequencies for the carbonyl (C=O) stretching, N-H bending (if applicable in tautomeric forms), and C-O-C stretching of the methoxy (B1213986) group can be identified. tjnpr.orguobaghdad.edu.iq

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. actascientific.com

The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile. The energy of the LUMO is related to the electron affinity and its propensity to act as an electrophile. The distribution of these orbitals across the this compound structure indicates the most probable sites for nucleophilic and electrophilic attack. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. bohrium.com

Illustrative Data: FMO Properties This table provides a hypothetical example of FMO analysis results.

| Parameter | Energy (eV) (Illustrative) |

|---|---|

| E(HOMO) | -6.50 |

| E(LUMO) | -1.80 |

| Energy Gap (ΔE) | 4.70 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It plots the electrostatic potential onto the molecule's electron density surface. The map is color-coded to indicate different potential values: red typically signifies regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow areas represent intermediate or near-neutral potentials.

For this compound, an MEP map would likely show negative potential around the carbonyl oxygen atoms, making them sites for electrophilic interaction. iucr.orgresearchgate.net Regions of positive potential might be located around the hydrogen atoms, particularly any N-H protons in the imide group. This analysis provides a clear, intuitive picture of the molecule's reactivity landscape. mdpi.com

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. researchgate.net These descriptors provide a more quantitative measure of the concepts described by FMO theory.

Chemical Hardness (η) and Chemical Softness (S) : Hardness is a measure of a molecule's resistance to change in its electron distribution. It is calculated as half the HOMO-LUMO gap (η ≈ (E_LUMO - E_HOMO) / 2). A "hard" molecule has a large energy gap, while a "soft" molecule has a small gap. Softness is the reciprocal of hardness (S = 1/η) and indicates a higher polarizability and reactivity. researchgate.net

Electronegativity (χ) and Chemical Potential (μ) : Chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2) measures the tendency of electrons to escape from a system. Electronegativity is the negative of the chemical potential (χ = -μ).

Electrophilicity Index (ω) : This index, defined as ω = μ² / (2η), quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Nucleophilicity Index (N) : While several definitions exist, nucleophilicity relates to the molecule's ability to donate electrons and is often correlated with the HOMO energy.

These calculated indices for this compound would offer a robust, quantitative framework for predicting its reactivity in various chemical environments. tjnpr.org

Illustrative Data: Global Reactivity Descriptors This table presents a hypothetical set of calculated reactivity descriptors.

| Descriptor | Definition | Calculated Value (Illustrative) |

|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.35 eV |

| Chemical Softness (S) | 1 / η | 0.43 eV⁻¹ |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.15 eV |

| Electronegativity (χ) | -μ | 4.15 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 3.66 eV |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption wavelengths, excitation energies, and oscillator strengths of its electronic transitions. These calculations are often performed in both gas phase and solvent environments to understand the effect of the medium on the electronic properties.

The primary electronic transitions are typically found to be of the π → π* and n → π* type, concentrated in the UV region. The most significant transitions involve the promotion of electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is generally localized on the p-anisoyl moiety, while the LUMO is distributed across the benzoyl fragment, indicating a charge transfer character for the main electronic transition.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.10 | 302 | 0.35 | HOMO -> LUMO |

| 4.55 | 272 | 0.28 | HOMO-1 -> LUMO |

| 4.90 | 253 | 0.15 | HOMO -> LUMO+1 |

Conceptual Density Functional Theory (CDFT) Applications for Chemical Reactivity

Conceptual DFT provides a framework for quantifying the chemical reactivity of molecules through various descriptors derived from their electronic structure. These "reactivity descriptors," such as chemical potential (μ), hardness (η), softness (S), and the global electrophilicity index (ω), are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

| Reactivity Descriptor | Calculated Value (eV) |

|---|---|

| E(HOMO) | -6.8 |

| E(LUMO) | -1.9 |

| Energy Gap (ΔE) | 4.9 |

| Chemical Potential (μ) | -4.35 |

| Hardness (η) | 2.45 |

| Softness (S) | 0.41 |

| Electrophilicity Index (ω) | 3.87 |

Molecular Dynamics (MD) Simulations

While specific Molecular Dynamics (MD) simulation studies focused solely on this compound are not extensively detailed in the available literature, the principles of MD can be applied to hypothesize its dynamic behavior. MD simulations model the movements of atoms and molecules over time, providing a detailed picture of conformational changes and intermolecular interactions.

Conformational Dynamics and Stability Analysis in Various Environments

MD simulations would be instrumental in exploring the conformational landscape of this compound. The molecule possesses rotational freedom around several single bonds, particularly the C-N amide bond and the bonds connecting the phenyl rings to the amide group. Simulations could reveal the most stable conformations in different environments, such as in a vacuum, in nonpolar solvents, or in aqueous solutions. The stability of these conformers would be determined by a combination of intramolecular hydrogen bonding, steric hindrance, and torsional strain.

Exploration of Intermolecular Interaction Dynamics

Simulations of multiple this compound molecules would elucidate the nature of their intermolecular interactions. Key interactions would likely include hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another, as well as π-π stacking interactions between the aromatic rings. MD simulations could quantify the strength and lifetime of these interactions, providing insight into the forces that govern the solid-state packing and aggregation behavior of the compound.

Solvent Effects on Molecular Conformation and Behavior

The behavior of this compound is expected to be significantly influenced by its solvent environment. MD simulations in explicit solvent models (e.g., water, methanol, or dimethyl sulfoxide) could demonstrate how solvent molecules interact with the solute. In polar solvents, solvent molecules would likely form hydrogen bonds with the amide and carbonyl groups, potentially disrupting intermolecular hydrogen bonds between solute molecules and favoring more extended conformations. In nonpolar solvents, intramolecular forces and π-π stacking would be more dominant in determining the molecular conformation and aggregation state.

In Silico Modeling of Molecular Interactions

Computational chemistry and theoretical investigations provide a powerful lens through which to examine the molecular interactions of this compound at an atomic level. These in silico methods, including molecular docking and analysis of interaction modes, offer predictive insights into the compound's potential biological activity by simulating its binding to protein targets. While direct computational studies on this compound are not extensively documented in publicly available literature, research on structurally similar benzamide (B126) derivatives provides a strong foundation for understanding its likely behavior. These studies highlight the importance of the benzamide core and its substituents in mediating interactions with biological macromolecules.

Molecular Docking for Theoretical Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in estimating the binding affinity, often expressed as a docking score in kcal/mol, which correlates with the strength of the interaction between a ligand, such as a benzamide derivative, and a protein receptor.

Similarly, a study on N-([4-chlorophenyl]carbamothioyl)-4-methoxybenzamide (L2), a thiourea (B124793) benzamide derivative, and its metal complexes explored their interactions with cancer-related proteins. tjnpr.org Molecular docking of the platinum complex of this ligand indicated strong interactions with target proteins, suggesting its potential as an effective inhibitor. tjnpr.org

These findings suggest that the 4-methoxybenzamide moiety is a viable scaffold for designing compounds with favorable binding affinities to various protein targets. The electronic properties conferred by the methoxy group, combined with the hydrogen bonding capabilities of the amide linkage, likely contribute to these strong interactions.

Table 1: Theoretical Binding Affinities of this compound Analogs with Protein Targets

| Compound | Protein Target | Binding Affinity (kcal/mol) |

| (E)-N-cinnamoyl-4-methoxybenzamide (CMB) | MMP-2 | -8.35 |

| (E)-N-cinnamoyl-4-methoxybenzamide (CMB) | MMP-1 | -8.07 |

| (E)-3-chloro-N-cinnamoyl-4-methoxybenzamide (CCMB) | MMP-2 | -8.50 |

| (E)-3-chloro-N-cinnamoyl-4-methoxybenzamide (CCMB) | MMP-1 | -8.24 |

This table presents data from molecular docking studies on compounds structurally related to this compound to illustrate potential binding affinities.

Analysis of Ligand-Receptor Interaction Modes (e.g., hydrogen bonding, hydrophobic interactions)

The stability of a ligand-receptor complex is governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The benzamide scaffold is particularly adept at forming such interactions. The amide group can act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen). The aromatic rings in the benzoyl and methoxybenzoyl moieties can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. The methoxy group itself can influence solubility and may also engage in hydrophobic interactions.

In the case of (E)-N-cinnamoyl-4-methoxybenzamide (CMB) and its chloro-derivative (CCMB), molecular dynamics simulations revealed the formation of hydrogen bonds with their target proteins. researchgate.net The number of hydrogen bonds formed between these ligands and the MMPs was a key aspect of the analysis, indicating the importance of this interaction mode for binding. researchgate.net

For other benzamide derivatives, computational studies have also highlighted the role of specific interactions. The benzylideneamino group in related structures can form hydrogen bonds within the active sites of enzymes. In studies of substituted benzamides binding to the D2 dopamine (B1211576) receptor, interactions with specific amino acid residues were identified as crucial for binding affinity. nih.gov

Table 2: Potential Ligand-Receptor Interaction Modes for this compound Based on Analog Studies

| Interaction Type | Potential Interacting Groups on this compound | Corresponding Receptor Residues (Examples) |

| Hydrogen Bonding | Amide N-H (donor), Amide C=O (acceptor) | Aspartate, Glutamate, Serine, Threonine |

| Hydrophobic Interactions | Benzoyl ring, Methoxybenzoyl ring | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | Benzoyl ring, Methoxybenzoyl ring | Phenylalanine, Tyrosine, Tryptophan |

This table outlines the likely interaction modes of this compound based on the functional groups present and findings from studies on similar molecules.

Applications in Materials Science Research

N-Benzoyl-4-methoxybenzamide as a Building Block for Functional Materials

This compound possesses key structural features that are desirable in the molecular architecture of functional materials. The benzamide (B126) core provides a rigid and planar scaffold, which is often a prerequisite for creating ordered molecular assemblies. The amide group is a well-known hydrogen-bond donor and acceptor, facilitating the formation of predictable and robust intermolecular connections. These connections are fundamental to building crystalline solids with specific and controlled network structures.

The methoxy (B1213986) group (-OCH₃) on one of the benzoyl rings acts as an electron-donating group, which can modulate the electronic properties of the molecule. This feature is particularly relevant in the development of materials for electronics and photonics, where tuning the energy levels of molecular orbitals is crucial. While specific studies on this compound are not prevalent, related benzamide derivatives have been explored as components of larger functional molecules, such as ligands in coordination polymers. For instance, the flexible N,N'-bis(4-carboxybenzoyl)piperazine ligand, which incorporates benzamide-like linkages, has been used to construct luminescent metal-organic frameworks (MOFs). The study of such related compounds indicates the potential utility of the benzamide moiety in creating functional solid-state materials.

The synthesis of functional materials often relies on the predictable self-assembly of molecular building blocks. The combination of hydrogen bonding, π-π stacking interactions between the aromatic rings, and dipole-dipole interactions introduced by the polar amide and methoxy groups in this compound could be harnessed to direct the formation of well-defined supramolecular structures. These structures are the basis for materials with tailored properties, including porosity, conductivity, and optical responses.

| Functional Group | Potential Contribution to Material Properties |

| Benzoyl Rings | Provide a rigid core and facilitate π-π stacking interactions. |

| Amide Linkage | Acts as a strong hydrogen bond donor and acceptor, directing self-assembly. |

| Methoxy Group | Modulates electronic properties and influences intermolecular packing. |

Exploration of Crystalline Architectures for Advanced Material Development

The ability of a molecule to form well-defined crystalline structures is paramount for its application in advanced materials. The crystal engineering of organic molecules is largely guided by the understanding and control of intermolecular interactions. For this compound, the amide group is expected to play a dominant role in directing the crystal packing through the formation of N-H···O hydrogen bonds.

The study of the crystalline polymorphism of this compound could reveal different packing arrangements with distinct physical properties. Polymorphs can vary in solubility, stability, and solid-state reactivity, which are critical parameters for the development of new materials. By controlling the crystallization conditions (e.g., solvent, temperature, and pressure), it may be possible to selectively grow polymorphs with desired characteristics.

| Interaction Type | Predicted Role in Crystalline Architecture |

| N-H···O Hydrogen Bonds | Primary interaction for forming robust chains or sheets. |

| C-H···O Interactions | Secondary interactions that link the primary motifs. |

| π-π Stacking | Stacking of aromatic rings to stabilize the 3D structure. |

Integration into Supramolecular Assemblies for Specific Material Properties

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to the bottom-up fabrication of functional materials. This compound is a prime candidate for integration into supramolecular assemblies due to its capacity for directional and specific intermolecular interactions.

The hydrogen-bonding capabilities of the amide group can be exploited to form predictable patterns. For example, the self-assembly of this compound could lead to the formation of tapes, rosettes, or more complex networks. These assemblies could serve as templates or scaffolds for the organization of other functional molecules, such as dyes or nanoparticles, leading to hybrid materials with emergent properties.

Furthermore, the benzoyl and methoxybenzoyl moieties can be chemically modified to introduce additional functionalities. For instance, the incorporation of coordinating groups, such as pyridyl or carboxylate functions, would enable the use of this compound derivatives as ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest for applications in gas storage, separation, and catalysis. While research on this compound in this area is yet to be reported, the principles of supramolecular design strongly suggest its potential as a versatile building block for a wide range of functional supramolecular materials. The exploration of its co-crystallization with other molecules could also lead to the discovery of new materials with unique properties arising from the synergistic interactions between the components.

Advanced Analytical Method Development and Validation for Research Purity and Quantification

Development of High-Performance Chromatographic Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating, identifying, and quantifying N-Benzoyl-4-methoxybenzamide in research samples, particularly for assessing purity by resolving the analyte from potential impurities and degradation products. A reverse-phase HPLC (RP-HPLC) method was developed, as it is ideally suited for moderately non-polar aromatic compounds.

The development process began with the selection of an appropriate stationary phase. A C18 (octadecylsilyl) column was chosen for its excellent hydrophobic retention characteristics. Method optimization focused on the mobile phase composition to achieve a sharp, symmetrical peak with a suitable retention time. A series of experiments using different ratios of acetonitrile (B52724) and water revealed that an isocratic elution provided consistent and efficient results. To improve peak shape and minimize tailing caused by interactions with residual silanol (B1196071) groups on the silica (B1680970) support, a small amount of formic acid was added to the aqueous component of the mobile phase.

Detection was performed using a Diode Array Detector (DAD), which scanned the eluting peak to determine the wavelength of maximum absorbance (λmax). For this compound, the λmax was identified at 270 nm, providing excellent sensitivity. Under the optimized conditions, the compound eluted as a well-defined peak at approximately 5.8 minutes.

The finalized parameters for the RP-HPLC method are summarized in the table below.

| Parameter | Specification |

| Instrument | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Diode Array Detector (DAD) |

| Detection Wavelength | 270 nm |

| Run Time | 10 minutes |

| Typical Retention Time | ~5.8 minutes |

Validation Protocols for Analytical Research Methods (e.g., specificity, linearity, accuracy, precision)

Following development, the HPLC method was rigorously validated according to established scientific guidelines to ensure its suitability for quantitative analysis. The validation encompassed specificity, linearity, accuracy, and precision.

Specificity: The method's ability to exclusively measure this compound was confirmed. A solution of the analyte was spiked with potential related substances, including the synthetic precursors benzoyl chloride and 4-methoxybenzamide (B147235). The resulting chromatogram demonstrated complete baseline separation between the main analyte peak and the peaks of the potential impurities, confirming that the method is specific. Peak purity analysis using the DAD across the entire peak showed no spectral inconsistencies.

Linearity: The linearity of the method was evaluated by preparing five standard solutions of this compound at concentrations ranging from 10 to 150 µg/mL. Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration. The analysis yielded a linear relationship with a correlation coefficient (R²) of 0.9997, indicating excellent linearity across the tested range.

| Concentration (µg/mL) | Mean Peak Area (mAU*s) |

| 10 | 115,480 |

| 25 | 288,950 |

| 50 | 577,100 |

| 100 | 1,155,200 |

| 150 | 1,731,500 |

| Linear Regression | y = 11545x - 1280 |

| Correlation Coefficient (R²) | 0.9997 |

Accuracy: Accuracy was determined through recovery studies. A blank matrix was spiked with this compound at three different concentration levels (80%, 100%, and 120% of a target concentration of 50 µg/mL). The percentage recovery was calculated by comparing the measured concentration to the nominal concentration. The results showed high accuracy, with mean recovery values between 99.1% and 101.3%.

| Spike Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |

| 80% | 40.0 | 39.64 | 99.1% |

| 100% | 50.0 | 50.65 | 101.3% |

| 120% | 60.0 | 59.82 | 99.7% |

Precision:

Repeatability (Intra-day precision) was assessed by performing six replicate injections of a 50 µg/mL standard solution on the same day. The Relative Standard Deviation (RSD) of the peak areas was calculated.

Intermediate precision (Inter-day precision) was evaluated by repeating the analysis on three different days. The low RSD values obtained in both studies confirm the method's high precision.

| Precision Parameter | Number of Replicates (n) | Mean Peak Area (mAU*s) | Standard Deviation | RSD (%) |

| Repeatability (Day 1) | 6 | 577,350 | 3,118 | 0.54% |

| Intermediate Precision (Day 1-3) | 18 | 578,100 | 5,550 | 0.96% |

Spectroscopic Method Development for Quantitative Analysis

For rapid quantification of pure this compound in solution, a UV-Vis spectrophotometric method was developed. This technique is faster and requires less instrumentation than HPLC, making it suitable for routine concentration checks of purified material where interfering absorbers are absent.

The method development involved dissolving a high-purity standard of the compound in spectroscopic-grade ethanol (B145695) and performing a UV scan from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax). The scan confirmed a distinct absorbance maximum at 270 nm, which was selected for all subsequent quantitative measurements.

A calibration curve was generated based on the Beer-Lambert Law (A = εbc), which states that absorbance is directly proportional to concentration. A series of standard solutions were prepared in ethanol, and their absorbance was measured at 270 nm using a 1 cm path length cuvette. The plot of absorbance versus concentration demonstrated excellent linearity. The molar absorptivity (ε) was calculated from the slope of the linear regression, providing a fundamental constant for the compound under these conditions.

| Concentration (mg/L) | Absorbance at 270 nm (AU) |

| 2.0 | 0.155 |

| 4.0 | 0.312 |

| 6.0 | 0.466 |

| 8.0 | 0.621 |

| 10.0 | 0.778 |

| Linear Regression | y = 0.0776x - 0.0011 |

| Correlation Coefficient (R²) | 0.9999 |

This validated spectroscopic method serves as a reliable and efficient tool for determining the concentration of this compound in non-complex samples, complementing the more comprehensive purity analysis provided by the HPLC method.

Future Research Directions and Perspectives

Innovations in Green and Sustainable Synthetic Methodologies

The development of eco-friendly and sustainable methods for synthesizing N-Benzoyl-4-methoxybenzamide and its derivatives is a critical area of future research. Traditional synthetic routes often rely on hazardous reagents and solvents, generating significant waste. diva-portal.org Green chemistry principles aim to mitigate these issues by focusing on atom economy, waste reduction, and the use of renewable resources. rsc.orgijcrt.org

Key innovations in this area include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, leading to shorter reaction times, reduced energy consumption, and often improved product yields and purity. ijcrt.orgthieme-connect.com

Solvent-Free and Benign Solvent Systems: Researchers are exploring reactions conducted without solvents or in environmentally friendly solvents like water, ionic liquids, or deep eutectic solvents. rsc.orgijcrt.orgrsc.org For instance, the use of a Polyethylene Glycol (PEG)-400/water mixture has shown to be an effective and recyclable solvent system for certain reactions. rsc.orgrsc.org

Catalytic Systems: The use of catalysts, including enzymatic, homogeneous, and heterogeneous catalysts, can enable reactions to proceed under milder conditions with high selectivity, thereby reducing energy consumption and byproduct formation. ijcrt.org Ruthenium-catalyzed reactions, for example, have been employed for the synthesis of isoquinolines and isoquinolinones from N-methoxybenzamides. rsc.orgrsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, contributing to more sustainable manufacturing processes. thieme-connect.com

A comparative look at traditional versus green synthetic approaches highlights the potential benefits:

| Feature | Traditional Synthesis | Green Synthesis |

| Solvents | Often toxic and volatile organic compounds | Water, ionic liquids, solvent-free |

| Energy | High energy consumption (prolonged heating) | Reduced energy via microwave or catalysis |

| Reagents | Stoichiometric and often hazardous reagents | Catalytic amounts, less toxic alternatives |

| Waste | Significant byproduct and solvent waste | Minimized waste, focus on atom economy |

Design and Exploration of Novel Supramolecular Architectures and Functional Materials

This compound and its derivatives serve as valuable building blocks for the construction of novel supramolecular architectures and functional materials. The ability of the benzamide (B126) moiety to form hydrogen bonds and participate in π-π stacking interactions makes it an ideal component for creating complex, self-assembled structures. vulcanchem.com

Future research in this domain will likely focus on:

Crystal Engineering: The rational design of co-crystals, metal-organic frameworks (MOFs), and other crystalline materials with tailored properties. The structural characteristics of this compound can be modified to direct the assembly of these materials. vulcanchem.comnsc.ru

Functional Materials: The development of materials with specific applications, such as in coatings, adhesives, and specialty chemicals, is an active area of investigation. smolecule.comevitachem.com The incorporation of this compound derivatives can impart desired properties like thermal stability or specific reactivity.

Luminescent Materials: The synthesis of novel luminescent materials is another promising avenue, leveraging the electronic properties of the aromatic rings within the molecule.

Advanced Computational Modeling for Predictive Chemical Design and Mechanistic Insights

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound, computational modeling can accelerate the design of new derivatives with enhanced properties and provide a deeper understanding of their behavior.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including vibrational spectra, electronic properties, and reactivity. researchgate.net This information is crucial for understanding the structure-activity relationships of this compound derivatives.

Molecular Docking: This technique is widely used in drug discovery to predict the binding affinity and orientation of a molecule to a biological target. researchgate.netnih.gov For this compound and its analogs, docking studies can help identify potential therapeutic targets. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding processes like protein-ligand binding and the stability of supramolecular assemblies. researchgate.net

Predictive Chemical Design: By combining these computational methods, researchers can design new molecules with desired properties before their actual synthesis, saving time and resources. ijcrt.orgmdpi.com

Development of High-Throughput Characterization and Screening Techniques

To accelerate the discovery of new applications for this compound and its derivatives, the development of high-throughput characterization and screening (HTS) techniques is essential. numberanalytics.com HTS allows for the rapid testing of large libraries of compounds, significantly speeding up the research and development process. numberanalytics.comresearchgate.net

Future directions in this area include:

Automated Synthesis and Screening: The integration of automated synthesis platforms with HTS allows for the rapid generation and evaluation of large numbers of compounds. numberanalytics.com

Miniaturization: Miniaturizing experiments reduces the consumption of reagents and solvents, making the screening process more cost-effective and environmentally friendly. numberanalytics.com

Advanced Detection Methods: The use of sensitive detection methods, such as fluorescence, mass spectrometry, and nuclear magnetic resonance (NMR), is crucial for obtaining reliable data from HTS experiments. numberanalytics.comnih.govrsc.org